5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
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Overview
Description
5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminobenzophenone with 2-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole
- 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzimidazole
- 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzothiazole
Uniqueness
The uniqueness of 5-chloro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H17ClN2O |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
6-chloro-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H17ClN2O/c1-3-6-13-7-4-5-8-17(13)22-12(2)18-20-15-10-9-14(19)11-16(15)21-18/h3-5,7-12H,1,6H2,2H3,(H,20,21) |
InChI Key |
XQUDRVNKBLVZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)OC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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